(3-(1,1-Difluoroethyl)phenyl)methanol

Description

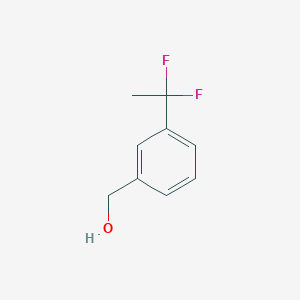

(3-(1,1-Difluoroethyl)phenyl)methanol is a benzyl alcohol derivative featuring a 1,1-difluoroethyl substituent at the meta (3-) position of the benzene ring. Its molecular formula is C₉H₁₀F₂O, with a molecular weight of 172.18 g/mol.

Synthesis typically involves fluorination of a ketone precursor using reagents like diethylaminosulfur trifluoride (DAST). For example, in analogous compounds, DAST reacts with 1-(6-methoxypyridazin-3-yl)ethanone to introduce the difluoroethyl group, followed by purification via column chromatography .

Properties

IUPAC Name |

[3-(1,1-difluoroethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETWVVGIVDAJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,1-Difluoroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex. This method provides good yields of the corresponding (2,2-difluoroethyl)arenes . Another method involves the use of aminodifluorosulfinium tetrafluoroborate salts as efficient deoxofluorinating reagents, which are promoted by an exogenous fluoride source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using stable and efficient fluorinating agents. The use of sulfuryl fluoride and Me4NF enables room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters . These methods are preferred due to their high selectivity and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

(3-(1,1-Difluoroethyl)phenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include difluoroethylated aldehydes, ketones, alcohols, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

(3-(1,1-Difluoroethyl)phenyl)methanol serves as a valuable building block in organic synthesis. It can be utilized to create more complex fluorinated compounds that are important in various chemical reactions and materials science.

Biology

Research has indicated that this compound may possess biological activity due to the presence of the difluoroethyl group, which can enhance lipophilicity and bioavailability. Potential applications include:

- Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Explored for interactions with biological receptors, potentially affecting signal transduction pathways.

Medicine

The compound is being studied for its therapeutic potential:

- Drug Development: As an intermediate in the synthesis of pharmaceuticals targeting various diseases.

- Antiviral Properties: Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against certain pathogens.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Showed promising results against influenza viruses with low toxicity profiles. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes. |

| Study 3 | Drug Development | Demonstrated potential as an intermediate for synthesizing new pharmaceuticals targeting cancer cells. |

Mechanism of Action

The mechanism of action of (3-(1,1-Difluoroethyl)phenyl)methanol involves its interaction with molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Ortho-Substituted Analogue: (2-(1,1-Difluoroethyl)phenyl)methanol

- CAS : 1465087-96-0

- Formula : C₉H₁₀F₂O

- Molecular Weight : 172.18 g/mol

- Key Differences :

- Substituent Position : The difluoroethyl group is at the ortho (2-) position, leading to increased steric hindrance near the hydroxyl group.

- Synthesis : Similar fluorination methods apply, but steric effects may reduce reaction efficiency compared to the meta isomer.

- NMR Data : Fluorine chemical shifts (δ −104 ppm for aromatic F in related compounds) and proton environments differ due to positional isomerism .

- Applications : Used as a synthetic intermediate in drug discovery, such as in the development of triazolopyrimidine-based antimalarials .

Diphenylmethanol Derivative: (2-(1,1-Difluoroethyl)phenyl)(phenyl)methanol

- CAS: Not explicitly provided

- Formula : C₁₅H₁₄F₂O

- Molecular Weight : 260.27 g/mol

- Key Differences: Structure: Incorporates an additional phenyl group on the methanol carbon, increasing hydrophobicity and steric bulk. Hazards: Exhibits warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Purity: Typically synthesized to 95% purity, lower than simpler analogues like the ortho isomer (99%) .

Heterocyclic Analogues: (6-(1,1-Difluoroethyl)-3-methoxypyridazin-4-yl)methanol

- CAS: Not explicitly provided

- Formula : C₈H₉F₂N₂O₂

- Molecular Weight : 205.17 g/mol

- Key Differences :

- Core Structure : Pyridazine ring replaces benzene, altering electronic properties and hydrogen-bonding capacity.

- Synthesis : DAST-mediated fluorination of ketones, followed by chromatography (petroleum ether/ethyl acetate eluent) .

- MS Data : Intermediate fragments at m/z 175 (M+H)+, distinct from aromatic benzyl alcohols .

Comparative Analysis Table

*Assumed based on analogous synthesis methods.

Key Research Findings

- Positional Isomerism : Meta-substituted derivatives exhibit lower steric hindrance than ortho isomers, enhancing reactivity in nucleophilic substitutions .

- Fluorine Effects : The difluoroethyl group increases metabolic stability in pharmaceuticals, as seen in DSM450, a triazolopyrimidine antimalarial metabolite .

- Hazard Profiles: Diphenylmethanol derivatives pose higher toxicity risks due to increased lipophilicity, necessitating stringent handling protocols .

Biological Activity

(3-(1,1-Difluoroethyl)phenyl)methanol, with the chemical formula C9H10F2O, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

The compound features a difluoroethyl group attached to a phenyl ring, which significantly influences its chemical behavior. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Fluorination : Utilizing fluorinating agents to introduce difluoroethyl groups onto phenolic compounds.

- Grignard Reaction : Reacting a phenyl magnesium bromide with difluoroethyl ketones or aldehydes.

- Reduction Reactions : Converting corresponding ketones to alcohols using reducing agents such as lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The difluoroethyl group enhances binding affinity due to increased hydrophobic interactions and steric effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar fluorinated compounds, providing insights into the potential activities of this compound:

- Antidepressant Activity : A study demonstrated that fluorinated phenolic compounds exhibit increased potency in inhibiting serotonin reuptake compared to their non-fluorinated analogs. The introduction of a difluoroethyl group could similarly enhance the activity against serotonin transporters .

- Cytotoxicity : Research on related compounds has shown that fluorinated derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, difluoromethylated analogs have been reported to inhibit topoisomerase II, leading to increased apoptosis in cancer cells .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor was highlighted in studies focusing on histone deacetylases (HDACs). Compounds containing difluoromethyl groups have shown selective inhibition of HDAC6, which is relevant in oncology .

Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.